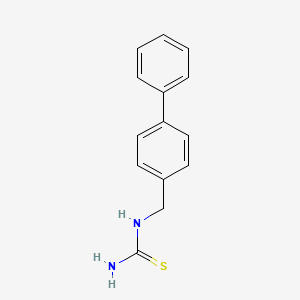
(4-Phenylphenyl)methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenylphenyl)methylthiourea is an organosulfur compound with the molecular formula C14H14N2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (4-phenylphenyl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Phenylphenyl)methylthiourea can be synthesized through the reaction of (4-phenylphenyl)methylamine with thiocyanate under acidic conditions. The reaction typically involves the following steps:
- Dissolution of (4-phenylphenyl)methylamine in a suitable solvent such as ethanol.
- Addition of thiocyanate to the solution.
- Acidification of the reaction mixture with hydrochloric acid.
- Stirring the mixture at room temperature for several hours.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenylphenyl)methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
(4-Phenylphenyl)methylthiourea has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Phenylphenyl)methylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound, with a simpler structure and broader range of applications.
N-Phenylthiourea: Similar structure but with a phenyl group instead of the (4-phenylphenyl)methyl group.
Bisthiourea Derivatives: Compounds with two thiourea groups, often used in coordination chemistry and materials science.
Uniqueness
(4-Phenylphenyl)methylthiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the (4-phenylphenyl)methyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
832099-21-5 |
|---|---|
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
(4-phenylphenyl)methylthiourea |
InChI |
InChI=1S/C14H14N2S/c15-14(17)16-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16,17) |
Clave InChI |
JDKGVSBSGLEWAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


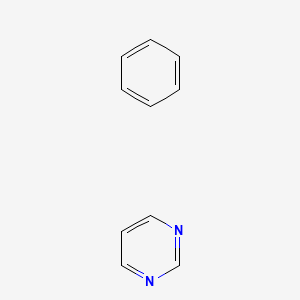
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
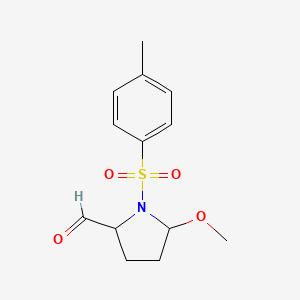
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
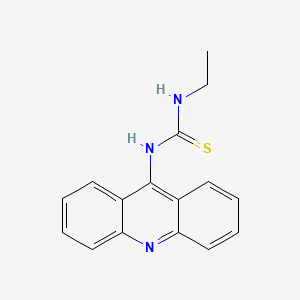
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
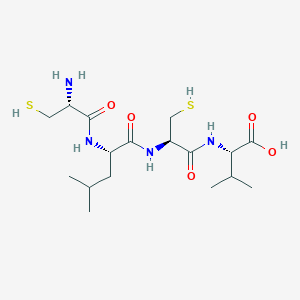
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)
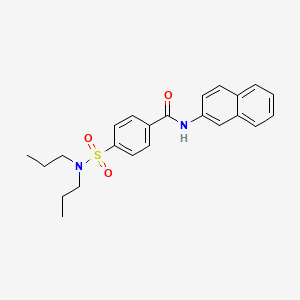
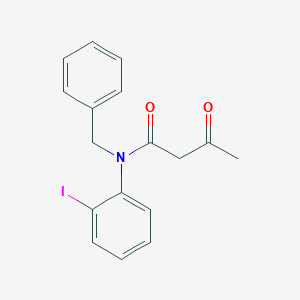
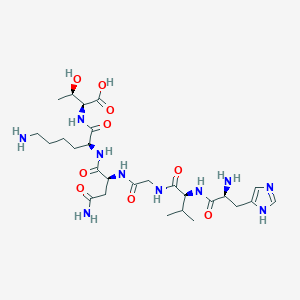
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
